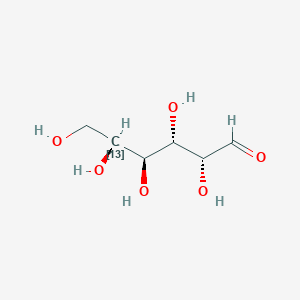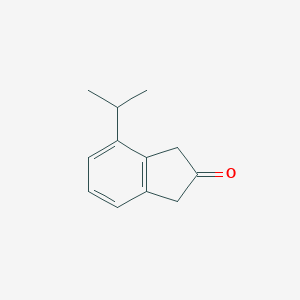
4-Isopropyl-2-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-indanone is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-indanone is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This action results in an increase in the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and mood.
Biochemische Und Physiologische Effekte
4-Isopropyl-2-indanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Isopropyl-2-indanone in lab experiments is its unique properties, which make it a versatile starting material for the synthesis of various compounds. However, one of the limitations of using 4-Isopropyl-2-indanone is its potential toxicity, which must be carefully considered when working with this compound.
Zukünftige Richtungen
There are many potential future directions for the use of 4-Isopropyl-2-indanone in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of interest is the use of 4-Isopropyl-2-indanone as a ligand in organometallic chemistry and as a reagent in organic synthesis. Additionally, the potential neuroprotective effects of 4-Isopropyl-2-indanone make it an attractive candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of 4-Isopropyl-2-indanone in these and other areas.
Conclusion:
In conclusion, 4-Isopropyl-2-indanone is a unique and versatile compound that has been widely used in scientific research. Its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials, make it an attractive candidate for further study. While there are limitations to working with this compound, its potential benefits make it an important area of research for the future.
Synthesemethoden
The synthesis of 4-Isopropyl-2-indanone can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed cross-coupling reaction, and the one-pot synthesis using a Grignard reagent. Among these methods, the Friedel-Crafts acylation reaction is the most commonly used method for synthesizing 4-Isopropyl-2-indanone.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-indanone has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
152685-99-9 |
|---|---|
Produktname |
4-Isopropyl-2-indanone |
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-propan-2-yl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
QUDWUXHMYKVYIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Synonyme |
2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



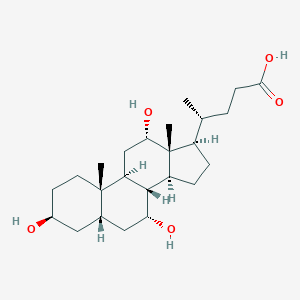
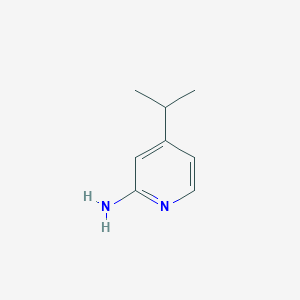
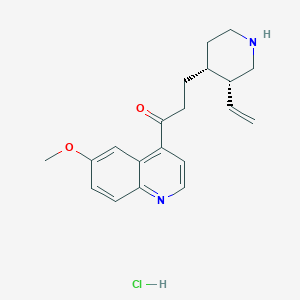
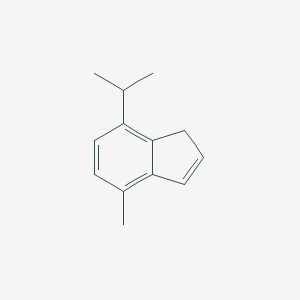
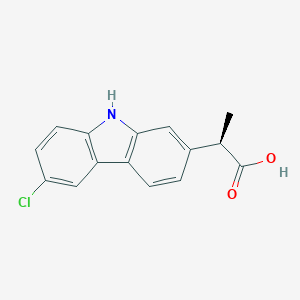
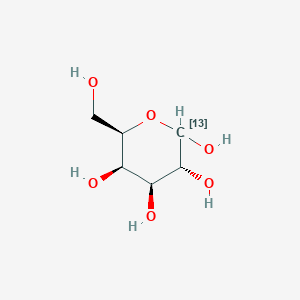
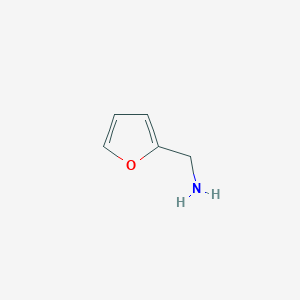
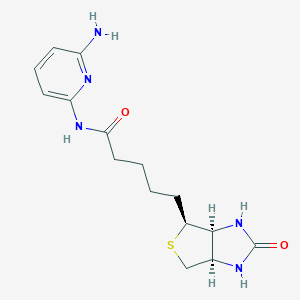
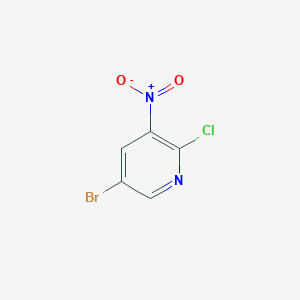
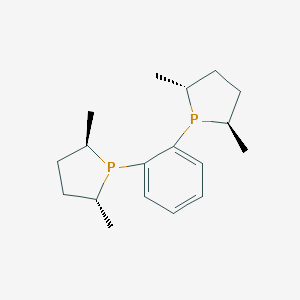
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
